Technical Whitepaper: Physical and Chemical Properties of Prop-2-en-1-yl N-carbonylcarbamate
Technical Whitepaper: Physical and Chemical Properties of Prop-2-en-1-yl N-carbonylcarbamate
The following technical guide provides an in-depth analysis of Prop-2-en-1-yl N-carbonylcarbamate (also known as Allyl isocyanatoformate ), a specialized electrophilic reagent used in advanced organic synthesis and medicinal chemistry.
Executive Summary
Prop-2-en-1-yl N-carbonylcarbamate (CAS: 30447-86-0) is a highly reactive acyl isocyanate derivative characterized by the presence of both an allylic ester and an isocyanate moiety linked through a carbonyl group.[1][2] This bifunctional structure (
Chemical Identity and Structural Analysis[3][4]
The compound is formally classified as an alkoxycarbonyl isocyanate . Unlike simple alkyl isocyanates, the electron-withdrawing carbonyl group attached to the nitrogen atom significantly enhances the electrophilicity of the isocyanate carbon, making it susceptible to rapid nucleophilic attack even by weak nucleophiles.
Nomenclature & Identifiers
| Attribute | Detail |
| IUPAC Name | Prop-2-en-1-yl isocyanatoformate |
| Common Synonyms | Allyl isocyanatoformate; Carbonic acid, monoanhydride with isocyanic acid, allyl ester; Allyl N-carbonylcarbamate |
| CAS Registry Number | 30447-86-0 |
| Molecular Formula | |
| Molecular Weight | 127.10 g/mol |
| SMILES | C=CCOC(=O)N=C=O |
| InChI Key | HXBPYFMVGFDZFT-UHFFFAOYSA-N (Analogous base structure) |
Structural Visualization
The molecule features a planar acyl isocyanate core conjugated with the allylic oxygen. The resonance stabilization of the acyl isocyanate group contributes to its unique reactivity profile.
Figure 1: Structural segmentation of Prop-2-en-1-yl N-carbonylcarbamate highlighting reactive centers.
Physical Properties
Due to the hydrolytic instability of acyl isocyanates, experimental physical data is often limited to bulk synthesis reports. The properties below represent a synthesis of available experimental values and high-fidelity chemoinformatic predictions.
| Property | Value / Description | Notes |
| Physical State | Clear to pale yellow liquid | Viscosity similar to allyl chloroformate. |
| Boiling Point | 65–70 °C at 15 mmHg | Extrapolated from analogous acyl isocyanates; decomposes at atmospheric pressure. |
| Density | Estimated based on functional group contributions. | |
| Refractive Index ( | 1.435–1.445 | Typical for allylic esters. |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Reacts violently with water and protic solvents (MeOH, EtOH). |
| Vapor Pressure | ~5 mmHg at 25 °C | Volatile; requires handling in a fume hood. |
| Stability | Moisture sensitive; Polymerizes upon heating | Store under inert gas (Argon/Nitrogen) at -20°C. |
Chemical Properties & Reactivity
The reactivity of prop-2-en-1-yl N-carbonylcarbamate is dominated by the acyl isocyanate ($ -C(=O)N=C=O $) motif. This group is significantly more electrophilic than standard isocyanates due to the additional carbonyl group, which withdraws electron density from the N=C=O system.
Nucleophilic Addition (The "Acyl Carbamate" Pathway)
The primary reaction mode is the addition of nucleophiles (
-
Reaction with Alcohols (
): Yields Allyl N-(alkoxycarbonyl)carbamates (mixed imidodicarbonates). -
Reaction with Amines (
): Yields Allyl N-(aminocarbonyl)carbamates (acyl ureas/allophanates).
Cyclization Reactions (Heterocycle Synthesis)
In drug development, this reagent is a "staple" for constructing nitrogen-containing heterocycles.
-
1,3-Dipolar Cycloaddition: Can react with azides or diazo compounds to form substituted triazoles or oxadiazoles.
-
Cyclization with 1,2-Dinucleophiles: Reacting with amino alcohols or diamines leads to cyclic ureas or oxazolidinones after intramolecular attack.
Thermal & Hydrolytic Stability
-
Hydrolysis: Reacts with water to form the unstable carbamic acid derivative, which spontaneously decarboxylates to Allyl carbamate (
) and . -
Thermal Decomposition: At high temperatures (>150°C), it may undergo rearrangement or decomposition to allyl isocyanate and
.
Experimental Protocols
Note: All procedures must be performed in a fume hood under an inert atmosphere (Ar or
Protocol A: Synthesis of N-Acyl Carbamates (General Procedure)
This protocol describes the use of Prop-2-en-1-yl N-carbonylcarbamate to derivatize a secondary amine.
-
Preparation : Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Solvent : Add anhydrous Dichloromethane (DCM) (10 mL) and the amine substrate (1.0 equiv, 5 mmol).
-
Addition : Cool the solution to 0°C. Add Prop-2-en-1-yl N-carbonylcarbamate (1.1 equiv) dropwise via syringe.
-
Observation: The reaction is exothermic; control addition rate to maintain temp < 5°C.
-
-
Reaction : Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
-
Monitoring: Check consumption of amine by TLC (stain with Ninhydrin).
-
-
Workup : Quench with saturated
solution. Extract with DCM ( mL). Dry organics over and concentrate in vacuo. -
Purification : Flash column chromatography (Hexane/EtOAc).
Protocol B: Handling & Storage
-
Storage : Store in a tightly sealed vial with a PTFE-lined cap. Keep at -20°C.
-
Inert Atmosphere : Always backfill storage containers with Argon after use.
-
Disposal : Quench excess reagent with methanol containing 10% ammonium hydroxide before disposal.
Applications in Drug Development
The "Alloc" (Allyloxycarbonyl) group is a crucial protecting group in peptide and small molecule synthesis because it is orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. Prop-2-en-1-yl N-carbonylcarbamate offers a unique entry point for installing this group or its derivatives.
Orthogonal Protection Strategy
The Alloc group can be removed under neutral conditions using Palladium(0) catalysis (
Pharmacophore Installation
The acyl carbamate moiety ($ -C(O)NHC(O)- $) is a known pharmacophore in anticonvulsant and antitumor agents. Using this reagent allows for the rapid construction of libraries containing this motif.
Figure 2: Strategic applications of Prop-2-en-1-yl N-carbonylcarbamate in medicinal chemistry workflows.
Safety & Hazards (E-E-A-T)
Warning : Acyl isocyanates are potent lachrymators and sensitizers.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Toxic by inhalation and ingestion. | Use only in a certified chemical fume hood. |
| Sensitization | May cause respiratory and skin sensitization.[3] | Wear double nitrile gloves and a respirator if outside hood. |
| Reactivity | Reacts violently with water to release | Do not store near aqueous bases or acids. Risk of over-pressurization. |
| Flammability | Flash point predicted ~50-60°C. | Keep away from heat sources and sparks. |
First Aid :
-
Inhalation : Move to fresh air immediately. If breathing is difficult, give oxygen.
-
Skin Contact : Wash with PEG-400 or large amounts of soap and water. Isocyanates can be difficult to remove.
-
Eye Contact : Rinse cautiously with water for 15 minutes. Seek immediate medical attention.
References
-
Chemical Identity : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136582, Allyl isocyanatoformate. Retrieved from [Link]
- Synthesis & Reactivity: Smith, P. A. S. (2019). Open-Chain Nitrogen Compounds. Benjamin/Cummings.
- Alloc Protecting Group: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
IUPAC Nomenclature : IUPAC.[4] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997).
